molecular formula C23H18F3N3O B2775858 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol CAS No. 315234-85-6

7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol

Cat. No.: B2775858
CAS No.: 315234-85-6
M. Wt: 409.412
InChI Key: NGAWFARRBBNJRI-UHFFFAOYSA-N
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Description

7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a useful research compound. Its molecular formula is C23H18F3N3O and its molecular weight is 409.412. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Bistable Switches

A study by Georgiev et al. (2021) on 7-hydroxyquinoline based Schiff bases, which share structural similarities with the compound , demonstrates the potential of such compounds as bistable switches. The research, through optical and NMR spectroscopy alongside DFT calculations, revealed that these compounds can exist in multiple tautomeric forms and undergo excited state intramolecular proton transfer, indicating their potential as molecular switches in various applications, including molecular electronics and photonics (Georgiev et al., 2021).

Inhibitors of DNA Methylation

Rilova et al. (2014) described the synthesis and biological evaluation of quinoline derivatives as inhibitors of DNA methyltransferase (DNMT), highlighting the significance of quinoline compounds in epigenetic research. These compounds, through inhibiting DNMT, show potential in treating diseases associated with abnormal DNA methylation patterns, such as cancer. The study elucidates structure-activity relationships, providing a foundation for further optimization of quinoline-based DNMT inhibitors (Rilova et al., 2014).

Anticancer and Antimicrobial Agents

Bolakatti et al. (2020) synthesized a novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer and antimicrobial activities. The compounds showed promising results against MCF-7 and WRL68 cancer cells and exhibited interesting antibacterial activity, especially against E. coli. This research underscores the versatility of quinoline derivatives in developing new therapeutic agents with dual anticancer and antimicrobial properties (Bolakatti et al., 2020).

Antimicrobial Studies

Garudachari et al. (2014) explored the synthesis and antimicrobial efficacy of new series of quinoline carbohydrazide derivatives, demonstrating significant activity against a variety of microorganisms. This research highlights the potential of quinoline derivatives in addressing the growing concern of antimicrobial resistance, offering a pathway to novel antibacterial and antifungal agents (Garudachari et al., 2014).

Properties

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O/c1-14-10-12-27-19(13-14)29-20(16-4-7-17(8-5-16)23(24,25)26)18-9-6-15-3-2-11-28-21(15)22(18)30/h2-13,20,30H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAWFARRBBNJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by method B presented for the compound of Example 1 with the change that 2-amino-4-methyl-pyridine (Molar), 4-trifluoromethyl-benzaldehyde (Sigma) and 8-hydroxy-quinoline (Sigma) were used as starting materials. Product obtained: C23H18F3N3O; (MW; 409.1): yield 230 mg, (29.6%) m.p.: 104-107° C.; HPLC (CH3CN/H2O 70:30 Phenomenex C18 282 nm): Tr=7.61 min. 1H NMR 8 (DMSO) δ 2.18 (3H, s, CH3), 6.41(1H, d, J=5.1 Hz), 6.44 (1H, s, NH), 6.49 (1H, d, J=4.9 Hz), 7.07 (1H, d, J=9.2 Hz), 7.39 (1H, d, J=8.9 Hz), 7.49-7.54 (1H, m), 7.58 (2H, d, J=7.9 Hz), 7.63 (2H, d, J=8.3 Hz), 7.73 (1H, d, J=7.9 Hz), 7.85 (2H, d, J=7.9 Hz), 8.03-8.08 (1H, m), 8.12 (2H, d, J=8.5 Hz), 8.27 (1H, d, J=8.2 Hz). 8.81-8.86 (1H, m); 13C-NMR 8 (DMSO) δ 23.5 (CH3), 51.8 (NHCH), 109.5 (CH), 117.6 (CH), 121.8 (CH), 124.5 (Cq), 125.1 (CH), 125.6 2×CH), 126.8 (CH), 127.7 (2×CH), 127.8 (Cq), 130.1 (CH), 134.7 (Cq), 136.1 (CH), 138.1 (Cq), 148.2 (Cq), 148.5 (CH), 149.6 (Cq), 157.7 (CH), 161.6 (Cq), 166.3 (Cq).
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